2-Bromo-6-(methoxymethoxy)naphthalene 2-Bromo-6-(methoxymethoxy)naphthalene
Brand Name: Vulcanchem
CAS No.: 111359-62-7
VCID: VC3807049
InChI: InChI=1S/C12H11BrO2/c1-14-8-15-12-5-3-9-6-11(13)4-2-10(9)7-12/h2-7H,8H2,1H3
SMILES: COCOC1=CC2=C(C=C1)C=C(C=C2)Br
Molecular Formula: C12H11BrO2
Molecular Weight: 267.12 g/mol

2-Bromo-6-(methoxymethoxy)naphthalene

CAS No.: 111359-62-7

Cat. No.: VC3807049

Molecular Formula: C12H11BrO2

Molecular Weight: 267.12 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-(methoxymethoxy)naphthalene - 111359-62-7

Specification

CAS No. 111359-62-7
Molecular Formula C12H11BrO2
Molecular Weight 267.12 g/mol
IUPAC Name 2-bromo-6-(methoxymethoxy)naphthalene
Standard InChI InChI=1S/C12H11BrO2/c1-14-8-15-12-5-3-9-6-11(13)4-2-10(9)7-12/h2-7H,8H2,1H3
Standard InChI Key AMYQXFJYHRUYCH-UHFFFAOYSA-N
SMILES COCOC1=CC2=C(C=C1)C=C(C=C2)Br
Canonical SMILES COCOC1=CC2=C(C=C1)C=C(C=C2)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular structure of 2-bromo-6-(methoxymethoxy)naphthalene derives from the naphthalene backbone, a fused bicyclic aromatic hydrocarbon. The bromine atom occupies the 2-position, while the methoxymethoxy (-OCH₂OCH₃) group is attached at the 6-position. This arrangement creates distinct electronic and steric environments, influencing the compound’s reactivity. The methoxymethoxy group acts as a protecting group for hydroxyl functionalities, a feature exploited in multi-step synthetic pathways .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₁BrO₂
Molecular Weight267.12 g/mol
CAS Number111359-62-7
Purity (Commercial)≥97%

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals for the naphthalene protons and substituents. The bromine atom induces deshielding effects on adjacent protons, while the methoxymethoxy group’s methylene and methoxy protons appear as distinct singlets in the ¹H NMR spectrum. Mass spectrometry typically shows a molecular ion peak at m/z 267.12, consistent with the molecular weight .

Synthesis and Production

Bromination of 6-(Methoxymethoxy)naphthalene

The primary synthetic route involves electrophilic bromination of 6-(methoxymethoxy)naphthalene. Bromine (Br₂) or N-bromosuccinimide (NBS) serves as the brominating agent, with Lewis acids such as FeCl₃ or AlCl₃ catalyzing the reaction. The reaction proceeds under anhydrous conditions in dichloromethane or carbon disulfide at 0–25°C, achieving regioselectivity at the 2-position due to the directing effects of the methoxymethoxy group .

Table 2: Representative Synthesis Conditions

ReagentCatalystSolventTemperatureYield
Br₂FeCl₃CH₂Cl₂0°C78%
NBSAlCl₃CS₂25°C85%

Purification and Scalability

Crude product purification employs column chromatography using silica gel and ethyl acetate/hexane eluents. Industrial-scale production utilizes continuous flow reactors to enhance yield and reduce byproducts. Suppliers such as CymitQuimica offer the compound at scales ranging from 1 mg to 25 kg, with prices varying from €71.00/g to €710.00/25g .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes facile substitution with nucleophiles such as alkoxides, amines, and thiols. For example, reaction with sodium methoxide in dimethylformamide (DMF) at 80°C replaces bromine with a methoxy group, yielding 2-methoxy-6-(methoxymethoxy)naphthalene.

Oxidation and Reduction

The methoxymethoxy group can be oxidized to a carbonyl or carboxylic acid using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Conversely, reduction with lithium aluminum hydride (LiAlH₄) cleaves the ether linkage, generating a hydroxyl group.

Table 3: Representative Transformations

Reaction TypeReagentProduct
SubstitutionNaOMe2-Methoxy-6-(methoxymethoxy)naphthalene
OxidationKMnO₄6-(Methoxymethoxy)-2-naphthoic acid
ReductionLiAlH₄6-Hydroxy-2-bromonaphthalene

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s dual functionality enables its use in synthesizing kinase inhibitors and anticancer agents. For instance, it serves as a precursor to naphthofuran derivatives, which exhibit antitumor activity in preclinical studies .

Materials Science

In polymer chemistry, 2-bromo-6-(methoxymethoxy)naphthalene acts as a monomer for conductive polymers. Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) link naphthalene units to create π-conjugated systems for organic light-emitting diodes (OLEDs) .

SolventSolubility (mg/mL)
DMSO25
CH₂Cl₂50
Ethanol<1

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